5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, also known as INPOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inducing mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs. It has also been shown to have a low affinity for human serum albumin, which may limit its distribution in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its high purity and high yield synthesis method, which makes it easy to obtain in large quantities for various research applications. However, its low solubility in water may limit its use in certain experiments, and its high reactivity towards nucleophiles may require special handling.
Future Directions
There are several future directions for the research on 5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new anticancer drugs based on this compound, either alone or in combination with other drugs. Another direction is the synthesis of new materials based on this compound, with advanced functionalities such as optoelectronic properties or self-assembly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, including luminescent materials, liquid crystals, and conducting polymers. Its unique structure and properties make it a promising candidate for the development of new materials with advanced functionalities.
properties
IUPAC Name |
5-(2-iodophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYNRYNXGFPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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